molecular formula C5H10N2O7 B8421260 4,5-Bis(nitrooxy)pentyl alcohol

4,5-Bis(nitrooxy)pentyl alcohol

Cat. No.: B8421260
M. Wt: 210.14 g/mol
InChI Key: YIKBPQXUVMZKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Bis(nitrooxy)pentyl alcohol (IUPAC name: 5-hydroxypentane-1,2-diyl dinitrate) is a nitrate ester derivative of 1,2,5-pentanetriol, characterized by two nitrooxy (-O-NO₂) groups at positions 1 and 2 and a hydroxyl (-OH) group at position 5. Its molecular formula is C₅H₉N₂O₇, with a calculated molecular weight of 209.14 g/mol . Synonyms for this compound include 1,2,5-Pentanetriol 1,2-dinitrate and LP062460, as documented in supplier catalogs .

Properties

Molecular Formula

C5H10N2O7

Molecular Weight

210.14 g/mol

IUPAC Name

(5-hydroxy-1-nitrooxypentan-2-yl) nitrate

InChI

InChI=1S/C5H10N2O7/c8-3-1-2-5(14-7(11)12)4-13-6(9)10/h5,8H,1-4H2

InChI Key

YIKBPQXUVMZKQC-UHFFFAOYSA-N

Canonical SMILES

C(CC(CO[N+](=O)[O-])O[N+](=O)[O-])CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4,5-bis(nitrooxy)pentyl alcohol, the following structural and functional comparisons are drawn with analogous compounds from the evidence:

Nitroaromatic Alcohols

  • 4-Nitrobenzyl Alcohol (C₇H₇NO₃, MW 153.13 g/mol): This aromatic compound features a nitro (-NO₂) group attached to a benzyl alcohol framework. It is used in synthetic chemistry and research, with commercial availability noted in reagent catalogs .
  • 3,5-Bis(trifluoromethyl)benzyl Alcohol (C₉H₆F₆O, MW 244.13 g/mol): This fluorinated aromatic alcohol contains electron-withdrawing trifluoromethyl (-CF₃) groups, enhancing its stability and utility in specialty chemical synthesis. Its applications diverge significantly from nitrooxy-containing compounds due to its non-energetic functional groups .

Pentyl Alcohol Isomers

  • It is widely used as a solvent and precursor in flavor and fragrance industries.
  • tert-Pentyl Alcohol (C₅H₁₂O, MW 88.15 g/mol): A branched isomer with applications in organic synthesis. Its tertiary alcohol structure lacks the steric and electronic effects imposed by nitrooxy substituents .

Functional Group Analysis

Compound Functional Groups Key Structural Features Potential Applications
This compound Two nitrooxy, one hydroxyl Aliphatic chain with nitrate esters Explosives, pharmaceuticals*
4-Nitrobenzyl alcohol Nitro, hydroxyl (aromatic) Aromatic ring with electron-withdrawing groups Synthetic intermediates
1-Pentanol Hydroxyl (primary alcohol) Linear aliphatic chain Solvents, fragrances

*Inferred based on structural analogy to nitrate esters like nitroglycerin; direct evidence unavailable.

Stability and Reactivity

  • Nitrooxy vs. Nitro Groups : The nitrooxy groups in this compound are more labile than the nitro groups in nitrobenzyl alcohols, increasing its susceptibility to decomposition under heat or friction—a critical consideration for handling and storage.

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